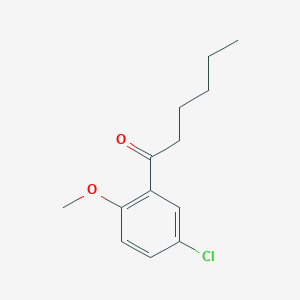

1-(5-Chloro-2-methoxyphenyl)hexan-1-one

Description

1-(5-Chloro-2-methoxyphenyl)hexan-1-one is a substituted aryl ketone featuring a hexanone backbone attached to a phenyl ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This structural motif confers unique physicochemical properties, such as moderate lipophilicity due to the hexanone chain and electronic effects from the electron-withdrawing chlorine and electron-donating methoxy groups.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-3-4-5-6-12(15)11-9-10(14)7-8-13(11)16-2/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNVNSHOPYNSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)hexan-1-one typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable hexanone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)hexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)hexan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) 1-(5-Fluoro-2-methoxyphenyl)hexan-1-one

- Key Differences : Fluorine replaces chlorine at the 5-position.

- The reduced atomic size of fluorine may also influence crystal packing and intermolecular interactions .

b) 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one (DIF-1)

- Key Differences : Additional chloro and hydroxy groups at positions 3, 5, and 4.

- Impact : Enhanced polarity and hydrogen-bonding capacity due to hydroxyl groups, increasing solubility in polar solvents. DIF-1 exhibits biological activity in Dictyostelium discoideum differentiation, suggesting substituent-dependent bioactivity .

c) 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one Hydrobromide

- Key Differences : Fluorine at the 4-position and a pyrrolidinyl group at the 2-position.

- The target compound lacks this moiety, likely reducing central nervous system activity .

Chain Length and Functional Group Variations

a) 1-(5-Chloro-2-methoxyphenyl)propan-1-one

- Key Differences: Shorter propanone chain.

- Impact: Reduced lipophilicity compared to the hexanone derivative, affecting membrane permeability and metabolic stability. The propanone analog has a molecular weight of 198.65 g/mol, whereas the hexanone derivative is heavier (~224.7 g/mol) .

b) 6-(4'-Hydroxydiphenylmethylpiperidin-1-yl)-1-(4-ethylphenyl)hexan-1-one (2c)

- Key Differences : A piperidinyl group and ethyl substituent on the phenyl ring.

- Melting point (174°C) is higher than typical alkyl-substituted hexanones, suggesting stronger intermolecular forces .

Physicochemical Properties

Biological Activity

1-(5-Chloro-2-methoxyphenyl)hexan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, mechanisms of action, and its implications in various fields of research.

Chemical Structure and Properties

1-(5-Chloro-2-methoxyphenyl)hexan-1-one is characterized by the presence of a chloro and a methoxy group on a phenyl ring, linked to a hexanone chain. The molecular formula is , with a molar mass of approximately 226.7 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Preliminary studies have indicated that 1-(5-Chloro-2-methoxyphenyl)hexan-1-one exhibits antimicrobial activity. This has been attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound shows promise against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Anti-inflammatory Effects

Research has also suggested that this compound may act as an inhibitor of lipoxygenase, an enzyme involved in the inflammatory response. By inhibiting lipoxygenase activity, the compound could potentially reduce inflammation and associated symptoms in various conditions such as arthritis and asthma.

The mechanism of action for 1-(5-Chloro-2-methoxyphenyl)hexan-1-one involves interactions with specific biological targets:

- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with biological molecules, influencing their function.

- π-π Interactions : The aromatic ring participates in π-π stacking interactions, which can enhance binding affinity to receptors or enzymes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(5-Chloro-2-methoxyphenyl)hexan-1-one demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating potent antimicrobial activity.

Study 2: Anti-inflammatory Activity

In vitro studies highlighted the anti-inflammatory properties of the compound through its ability to inhibit lipoxygenase activity by approximately 50% at a concentration of 10 μM. This suggests potential therapeutic applications in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(5-Chloro-2-methoxyphenyl)hexan-1-one, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(5-Chloro-2-methylphenyl)hexan-1-one | Structure | Antimicrobial, anti-inflammatory |

| 1-(5-Chloro-2-methoxyphenyl)heptan-1-one | Structure | Antimicrobial |

| 1-(5-Chloro-2-methylphenyl)butan-1-one | Structure | Limited studies available |

Conclusion and Future Directions

The biological activity of 1-(5-Chloro-2-methoxyphenyl)hexan-1-one presents exciting possibilities for its application in medicinal chemistry. Future research should focus on:

- Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its effects.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Formulation Development : Exploring different formulations for enhancing bioavailability and therapeutic effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.